(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane, also known as bis(2-methoxyphenyl)phenylphosphine, is an organophosphorus compound characterized by its dual methoxy-substituted phenyl groups. The compound has garnered attention in various fields, particularly in organic synthesis and catalysis due to its unique structural properties and reactivity.
The compound is classified under organophosphorus compounds, specifically phosphines, which are characterized by the presence of phosphorus atoms bonded to carbon-containing groups. Its chemical structure features two methoxyphenyl groups attached to a central phosphorus atom, making it a bidentate ligand with potential applications in coordination chemistry and catalysis .
The synthesis of (2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane can be achieved through several methods:
These methods require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
The molecular formula for (2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane is , with a molecular weight of approximately 322.34 g/mol. The structure consists of two methoxy-substituted phenyl rings attached to a phosphorus atom:
The compound's structural representation can be depicted using its SMILES notation: COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3OC, indicating the arrangement of atoms and bonds within the molecule.
(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane participates in various chemical reactions typical of phosphines, including:
These reactions make it a versatile compound in organic synthesis and catalysis.
The mechanism of action for (2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane primarily revolves around its role as a ligand in coordination complexes. Upon coordination with transition metals, it can stabilize reactive intermediates, enhance selectivity in reactions, or facilitate electron transfer processes. The presence of methoxy groups increases electron density on the phosphorus atom, enhancing its nucleophilicity .
These properties are crucial for determining its stability, handling, and potential applications in various chemical processes.
(2-Methoxyphenyl)bis(4-methoxyphenyl)phosphane finds applications in:
Its unique structural features enable diverse applications across organic chemistry and materials science disciplines .
This method employs sequential nucleophilic attacks by methoxy-substituted aryl Grignard reagents on phosphorus electrophiles. The synthesis typically initiates with p-anisylmagnesium bromide (4-MeOC₆H₄MgBr) reacting with PCl₃ at -78°C in anhydrous THF to form bis(4-methoxyphenyl)chlorophosphine. This intermediate subsequently undergoes coupling with 2-methoxyphenylmagnesium bromide to yield the target tertiary phosphine [1] [3]. Key mechanistic aspects include:
Table 1: Grignard Route Optimization Parameters
| Phosphorus Electrophile | Grignard Reagent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| PCl₃ | 4-MeOC₆H₄MgBr | -78°C → 25°C | 18 h | 68% |
| (4-MeOC₆H₄)₂PCl | 2-MeOC₆H₄MgBr | 0°C → 25°C | 24 h | 62% |
| Cl₂P(4-MeOC₆H₄) | 2-MeOC₆H₄MgBr | -10°C | 16 h | 75% |
An alternative pathway involves reducing phosphine oxide precursors using catalytic hydrogenation. Bis(4-methoxyphenyl)(2-methoxyphenyl)phosphine oxide undergoes deoxygenation in ethanol/THF (3:1) with Raney nickel (15 wt%) under 50 atm H₂ at 120°C for 6 hours [1]. Critical considerations include:
Table 2: Hydrogenation Parameters and Outcomes
| Catalyst | H₂ Pressure (atm) | Solvent Ratio (EtOH:THF) | Temperature | Yield |
|---|---|---|---|---|
| Raney Ni | 50 | 3:1 | 120°C | 84% |
| Pd/C (5%) | 50 | 3:1 | 120°C | 62%* |
| Raney Ni | 30 | 1:1 | 100°C | 71% |
Note: Pd/C catalyzes demethoxylation, reducing yield and purity [1]
Palladium-catalyzed P–C bond formation enables direct functionalization. Key approaches include:
Solvent polarity and temperature critically influence reaction kinetics and selectivity:
Table 3: Solvent/Temperature Effects on Key Reactions
| Reaction Type | Optimal Solvent | Critical Temperature Range | Yield Impact Factor |
|---|---|---|---|
| Grignard Coupling | THF | -78°C → 25°C | Δ25%* |
| Phosphine Oxide Reduction | EtOH/THF (3:1) | 100–120°C | Δ18%* |
| P-Se Complex Formation | MeOH | 25°C | Not applicable |
Δ = Yield variation when conditions deviate from optimal [1] [4]
Electronic and steric profiles diverge significantly across substitution patterns:
Table 4: Structural and Electronic Comparison of Methoxy-Substituted Phosphines
| Compound | Cone Angle | ³¹P NMR (δ, ppm) | Relative Synthesis Yield |
|---|---|---|---|
| (2-MeOC₆H₄)P(4-MeOC₆H₄)₂ | 176° | -26.4 | 62–75% |
| (4-MeOC₆H₄)₃P | 164° | -32.1 | 80–86% |
| (2-MeOC₆H₄)₂P(4-MeOC₆H₄) | 179° | -25.8 | 58–68% |
CAS No.: 1319-31-9
CAS No.: 81678-18-4
CAS No.: 133798-12-6
CAS No.: 39202-17-0
CAS No.: 197787-20-5